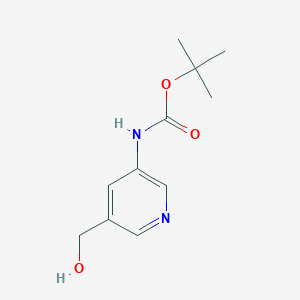

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

CAS No.: 1260771-98-9

Cat. No.: VC16694490

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260771-98-9 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |

| Standard InChI | InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-6,14H,7H2,1-3H3,(H,13,15) |

| Standard InChI Key | HSMGIVUHPSVZDH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)CO |

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. The pyridine ring’s electronic properties are influenced by the electron-withdrawing carbamate group at position 3 and the hydroxymethyl group at position 5. This substitution pattern creates a polarized system, where the carbamate moiety enhances the ring’s electrophilicity, while the hydroxymethyl group introduces potential for hydrogen bonding and further functionalization.

Key spectroscopic features include:

-

¹H NMR: Signals at δ 1.5 ppm (tert-butyl group), δ 4.5 ppm (hydroxymethyl -CH₂), and aromatic protons between δ 7.0–8.5 ppm.

-

¹³C NMR: Resonances for the carbonyl carbon (~155 ppm), pyridine carbons, and tert-butyl carbons.

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate typically involves a multi-step strategy:

Example Protocol:

-

Step 1: React 5-amino-3-picoline with Boc anhydride in dichloromethane and triethylamine at 0°C to 25°C for 12 hours .

-

Step 2: Oxidize the methyl group to a hydroxymethyl group using SeO₂ in dioxane/water at 80°C.

-

Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity.

Yield Optimization:

-

Employing continuous flow systems improves reaction efficiency and scalability.

-

Additives like HoBt reduce byproduct formation by stabilizing intermediates .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its two functional groups:

Hydroxymethyl Group

-

Oxidation: Converts to a carboxylic acid using KMnO₄ or CrO₃, yielding tert-butyl (5-carboxypyridin-3-yl)carbamate.

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for drug delivery applications.

Carbamate Group

-

Hydrolysis: Under acidic conditions (HCl/dioxane), the Boc group is removed, regenerating the free amine .

-

Nucleophilic Substitution: The carbamate’s carbonyl carbon is susceptible to attack by amines or alkoxides, enabling further derivatization.

Table 1: Common Reactions and Conditions

Biological Activity and Applications

While direct studies on this isomer are sparse, analogous compounds exhibit notable biological properties:

Antimicrobial Activity

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate demonstrates bacteriostatic effects against Staphylococcus aureus (MIC = 15 µg/mL) and Escherichia coli (MIC = 20 µg/mL). The 3-yl isomer may show similar activity, with the hydroxymethyl group enhancing membrane permeability.

Enzyme Inhibition

Pyridine carbamates are explored as inhibitors of β-secretase (BACE1), a target in Alzheimer’s disease . Molecular docking studies suggest the carbamate group interacts with catalytic aspartate residues, while the hydroxymethyl group stabilizes water-mediated hydrogen bonds.

Hypothesized Mechanism:

The pyridine ring occupies a hydrophobic pocket, and the hydroxymethyl group aligns with the active site’s polar residues.

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 150°C, making the compound unsuitable for high-temperature applications.

Hydrolytic Sensitivity

In aqueous buffers (pH < 4), the carbamate group hydrolyzes to release CO₂ and the parent amine . At pH 7.4 (physiological conditions), hydrolysis occurs slowly (t₁/₂ ≈ 48 hours).

Challenges and Future Directions

-

Stereochemical Control:

Introducing chirality at the hydroxymethyl position remains challenging. Asymmetric catalysis using chiral ligands (e.g., BINAP) could enable enantioselective synthesis. -

Biological Profiling:

Systematic studies comparing 2-yl and 3-yl isomers are needed to elucidate structure-activity relationships. -

Green Chemistry:

Replacing traditional solvents with cyclopentyl methyl ether (CPME) and implementing catalyst recycling protocols would enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume